

(2S)-sulfonatepropionyl-CoA structure and properties

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Compound of Interest

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(2S)-Sulfolactyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structure and properties of (2S)-sulfolactyl-CoA, a molecule of potential interest in metabolic research and drug development. Due to a lack of direct experimental data for this specific acyl-CoA thioester in the current scientific literature, this document extrapolates information from its precursor, (2S)-sulfolactate, and established knowledge of short-chain acyl-CoA compounds. The guide covers the predicted chemical structure, physicochemical properties, hypothetical metabolic context, and detailed, adaptable protocols for its synthesis and analysis. All quantitative data are presented in a structured table, and logical relationships are visualized using diagrams generated with Graphviz. This document aims to serve as a foundational resource for researchers intending to investigate the synthesis, metabolism, and potential biological roles of (2S)-sulfolactyl-CoA.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The specific properties and functions of these molecules are dictated by the nature of their acyl group. This guide focuses on the hypothetical molecule (2S)-sulfolactyl-CoA, the coenzyme A derivative of (2S)-

sulfolactate. (2S)-sulfolactate is a known metabolite involved in the dissimilation of cysteate in some bacteria.^{[2][3]} While the direct enzymatic synthesis and characterization of (2S)-sulfolactyl-CoA have not been reported, its existence can be postulated based on the common activation of carboxylic acids to their CoA esters for entry into metabolic pathways.^{[4][5]} Understanding the structure and properties of (2S)-sulfolactyl-CoA is a prerequisite for exploring its potential biological significance.

Predicted Structure and Properties

The chemical structure of (2S)-sulfolactyl-CoA is derived from the esterification of the carboxyl group of (2S)-sulfolactate with the thiol group of coenzyme A.

Chemical Structure of (2S)-sulfolactate:

(2S)-sulfolactate, the precursor, has the IUPAC name (2S)-2-hydroxy-3-sulfonatopropanoate.

Predicted Chemical Structure of (2S)-sulfolactyl-CoA:

The formation of the thioester bond with coenzyme A would result in the following structure:

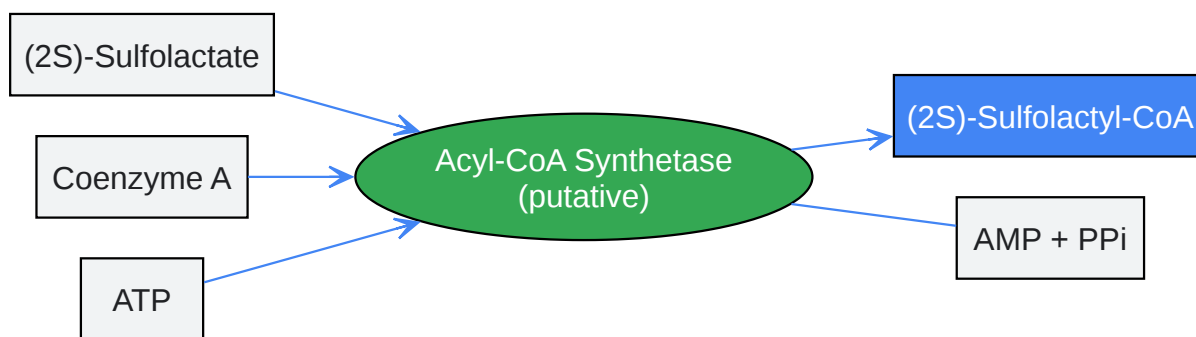
(A 2D chemical structure diagram of (2S)-sulfolactyl-CoA would be inserted here if image generation were supported.)

Table 1: Predicted Physicochemical Properties of (2S)-Sulfolactyl-CoA

Property	Value	Source/Method
Molecular Formula	C ₂₄ H ₄₀ N ₇ O ₁₉ P ₃ S ₂	Calculated from (2S)-sulfolactate and Coenzyme A structures
Molecular Weight	899.68 g/mol	Calculated
Charge at pH 7	-4	Estimated based on phosphate and sulfonate groups
Solubility	High in aqueous solutions	Inferred from the properties of other short-chain acyl-CoAs
Stability	Thioester bond is labile, particularly at alkaline pH	General property of acyl-CoA thioesters

Hypothetical Metabolic Context

It is hypothesized that (2S)-sulfolactate is converted to (2S)-sulfolactyl-CoA by an acyl-CoA synthetase, a class of enzymes responsible for activating fatty acids and other carboxylic acids. [4][6] This activation would prepare it for entry into various metabolic pathways. The diagram below illustrates this putative activation step.



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Caption: Putative enzymatic synthesis of (2S)-sulfolactyl-CoA.

Experimental Protocols

The following protocols are generalized methods for the chemical synthesis and analysis of short-chain acyl-CoA thioesters and can be adapted for (2S)-sulfolactyl-CoA.

Chemical Synthesis of (2S)-Sulfolactyl-CoA

This protocol is adapted from methods for synthesizing other acyl-CoA thioesters using N-hydroxysuccinimide (NHS) esters.^[7]

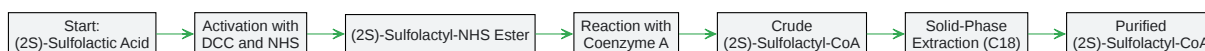
Materials:

- (2S)-Sulfolactic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Coenzyme A, free acid
- Anhydrous, amine-free solvent (e.g., dioxane or dimethylformamide)
- Sodium bicarbonate buffer (0.5 M, pH 8.0)
- Solid-phase extraction (SPE) C18 cartridges
- Acetonitrile
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)

Procedure:

- Activation of (2S)-Sulfolactic Acid:
 - Dissolve (2S)-sulfolactic acid and a slight molar excess of NHS in the anhydrous solvent.
 - Add a molar equivalent of DCC to the solution.
 - Stir the reaction mixture at room temperature for 12-24 hours to form the NHS ester.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Evaporate the solvent under vacuum to obtain the crude (2S)-sulfolactyl-NHS ester.
- Thioesterification with Coenzyme A:
 - Dissolve the crude NHS ester in a minimal amount of organic solvent.
 - Separately, dissolve Coenzyme A in the sodium bicarbonate buffer.
 - Slowly add the NHS ester solution to the Coenzyme A solution while stirring vigorously on ice.
 - Maintain the pH around 8.0 by adding small amounts of sodium bicarbonate as needed.
 - Allow the reaction to proceed for 2-4 hours at room temperature.
- Purification by Solid-Phase Extraction:
 - Acidify the reaction mixture to pH 3-4 with dilute acid.
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the acidified reaction mixture onto the cartridge.
 - Wash the cartridge with water to remove unreacted Coenzyme A and other salts.
 - Elute the (2S)-sulfolactyl-CoA with an increasing gradient of acetonitrile in water.
 - Collect fractions and analyze for the presence of the product.



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Caption: Workflow for the chemical synthesis of (2S)-sulfolactyl-CoA.

Analysis of (2S)-Sulfolactyl-CoA by HPLC

Reverse-phase high-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of acyl-CoA esters.^{[8][9][10]}

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
- Injection Volume: 10-20 µL.

Procedure:

- Prepare standards of known concentrations of a related short-chain acyl-CoA (e.g., acetyl-CoA) to establish retention times and a standard curve.
- Dissolve the synthesized and purified (2S)-sulfolactyl-CoA in Mobile Phase A.
- Inject the sample onto the equilibrated HPLC column.
- Run the gradient and monitor the absorbance at 260 nm.
- The retention time of (2S)-sulfolactyl-CoA is expected to be shorter than that of more hydrophobic long-chain acyl-CoAs due to the polar sulfonate group.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

- Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of acyl-CoAs.[11][12][13][14][15]
- Electrospray ionization (ESI) in positive ion mode is typically used.
- The expected parent ion $[M-4H+5Na]^+$ or similar adducts can be monitored. A characteristic fragment ion corresponding to the neutral loss of the pantoic acid-adenosine diphosphate moiety is often observed, which is highly indicative of an acyl-CoA structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H and ^{13}C NMR can provide detailed structural information.[16][17][18][19][20]
- Specific proton and carbon signals corresponding to the sulfolactyl and coenzyme A moieties can confirm the structure of the synthesized product.
- Due to the complexity of the CoA spectrum, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

Conclusion

While (2S)-sulfolactyl-CoA remains a hypothetical molecule in the context of published experimental data, its potential role as a metabolic intermediate warrants further investigation. This technical guide provides a foundational framework for its study, from predicted properties to detailed, adaptable experimental protocols for its synthesis and characterization. The methodologies outlined herein are based on well-established principles of acyl-CoA chemistry and analysis. It is our hope that this guide will stimulate and facilitate research into the metabolism and potential biological functions of this and other novel sulfonated acyl-CoA species. Researchers are advised to use the provided protocols as a starting point and optimize them based on their specific experimental setup and objectives.

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